Dihydroresveratrol 3-O-glucoside
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Overview
Description
. This compound belongs to the class of phenolic compounds and is a derivative of resveratrol, a well-known polyphenol with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroresveratrol 3-O-glucoside typically involves the glycosylation of dihydroresveratrol. This can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to dihydroresveratrol under mild conditions. Chemical glycosylation, on the other hand, may involve the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a catalyst like silver triflate or boron trifluoride etherate .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches using genetically engineered microorganisms. For instance, Escherichia coli can be engineered to express the necessary enzymes for the biosynthesis of dihydroresveratrol and its subsequent glycosylation . This method offers a sustainable and scalable approach to producing this compound.
Chemical Reactions Analysis
Types of Reactions: Dihydroresveratrol 3-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glucoside moiety or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Dihydroresveratrol 3-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: The compound is investigated for its potential antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of dihydroresveratrol 3-O-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Cytotoxicity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Resveratrol: A well-known polyphenol with similar antioxidant and anti-inflammatory properties.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.
Uniqueness: Dihydroresveratrol 3-O-glucoside is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and bioactivity. Compared to resveratrol and piceid, this compound may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h3-9,16-26H,1-2,10H2/t16-,17-,18+,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYAXWBDOODSNF-OUUBHVDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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